molecular formula C12H17FN2O B2875373 1-(4-(2-Fluoroethoxy)phenyl)piperazine CAS No. 913734-75-5

1-(4-(2-Fluoroethoxy)phenyl)piperazine

Cat. No. B2875373
CAS RN: 913734-75-5
M. Wt: 224.279
InChI Key: JLDPFWAZFIUMLR-UHFFFAOYSA-N
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Description

“1-(4-(2-Fluoroethoxy)phenyl)piperazine” is a chemical compound with the CAS Number: 913734-75-5 . It has a molecular weight of 224.28 and is typically stored at 4 degrees Celsius . It is a powder in its physical form .


Synthesis Analysis

The synthesis of piperazine derivatives, such as “this compound”, has been a subject of research in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C12H17FN2O/c13-5-10-16-12-3-1-11(2-4-12)15-8-6-14-7-9-15/h1-4,14H,5-10H2 .


Physical And Chemical Properties Analysis

“this compound” is a powder in its physical form . It is typically stored at 4 degrees Celsius . The molecular weight of the compound is 224.28 .

Scientific Research Applications

Synthesis and Radiofluorination for Receptor Imaging

  • Researchers synthesized fluoroethoxy substituted derivatives as analogs of a selective D4 receptor ligand, with significant selectivity for the dopamine D4 subtype over D2 receptors. These derivatives were used for potential positron emission tomography (PET) imaging probes for the dopamine D4 receptor, indicating their utility in neuroimaging and the study of neurological conditions (Tietze et al., 2006).

Serotonin-Selective Reuptake Inhibitors (SSRIs)

  • The compound was involved in the synthesis of piperazines modeled after fluoxetine, a potent antidepressant. These compounds were investigated as SSRIs with a potentially improved adverse reaction profile, indicating their relevance in the development of new treatments for depression (Dorsey et al., 2004).

Antidepressant-like Effects

  • Novel 1-phenyl-2-(4-substituted-piperazin-1-yl)-propanol derivatives, including the fluoroethoxyphenylpiperazine, were synthesized and evaluated for their antidepressant-like activities. This research highlights its potential application in the development of new antidepressant drugs (Özkay et al., 2013).

Antimycobacterial Agents

  • Novel N-Arylpiperazines containing an ethane-1,2-diyl connecting chain, including derivatives of fluoroethoxyphenylpiperazine, were synthesized and showed promising in vitro activity against various strains of Mycobacterium, suggesting their potential as antimycobacterial agents (Goněc et al., 2017).

Antioxidant Properties

  • Compounds containing a 4´-(substituted phenyl)piperazin-1´-yl fragment, including fluoroethoxy derivatives, demonstrated antioxidant properties in vitro. This suggests their potential application in the development of antioxidant agents (Malík et al., 2017).

Sigma Receptor Ligands for PET Studies

  • Fluorine-containing derivatives, including N-(2-fluoroethoxy)piperazine analogues, were synthesized for their potential use in PET studies. These compounds exhibited varying receptor subtype binding selectivity and intrinsic activity, indicating their application in neuropsychiatric and neurological disorder studies (Tu et al., 2011).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-[4-(2-fluoroethoxy)phenyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2O/c13-5-10-16-12-3-1-11(2-4-12)15-8-6-14-7-9-15/h1-4,14H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLDPFWAZFIUMLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=C(C=C2)OCCF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

913734-75-5
Record name 1-[4-(2-fluoroethoxy)phenyl]piperazine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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